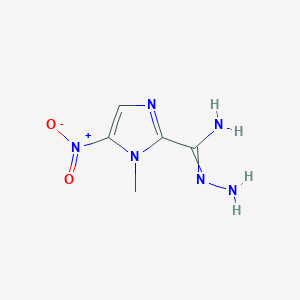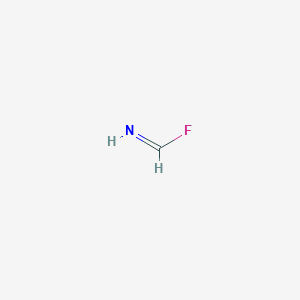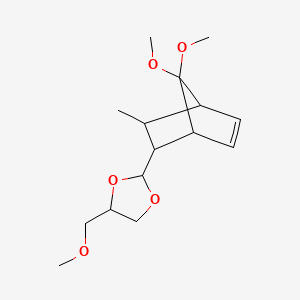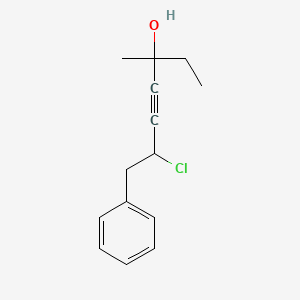
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol is an organic compound with the molecular formula C14H17ClO It is characterized by a chloro group, a methyl group, a phenyl group, and a hydroxyl group attached to a hept-4-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetylene derivative with a suitable chloroalkane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alkene or alkane
Substitution: Formation of substituted derivatives with amines or thiols
Scientific Research Applications
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets. Additionally, the alkyne moiety may participate in covalent interactions with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
6-Chloro-3-methyl-7-phenylhept-4-yn-3-ol can be compared with other similar compounds such as:
6-Chloro-3-methylhept-4-yn-3-ol: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-7-phenylhept-4-yn-3-ol:
6-Chloro-7-phenylhept-4-yn-3-ol: Lacks the methyl group, which may alter its steric properties and interaction with molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
39503-82-7 |
|---|---|
Molecular Formula |
C14H17ClO |
Molecular Weight |
236.73 g/mol |
IUPAC Name |
6-chloro-3-methyl-7-phenylhept-4-yn-3-ol |
InChI |
InChI=1S/C14H17ClO/c1-3-14(2,16)10-9-13(15)11-12-7-5-4-6-8-12/h4-8,13,16H,3,11H2,1-2H3 |
InChI Key |
MHXGILGJYFOTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC(CC1=CC=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


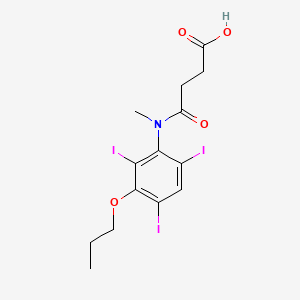
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

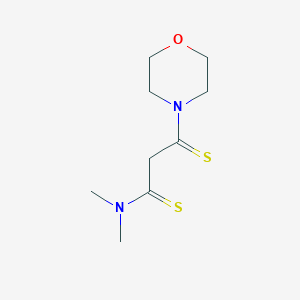
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
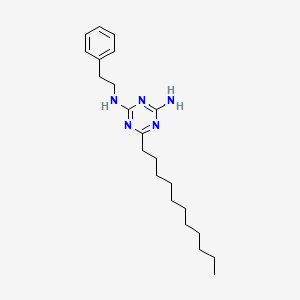
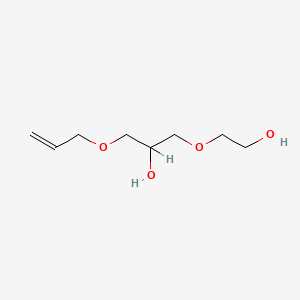


![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
